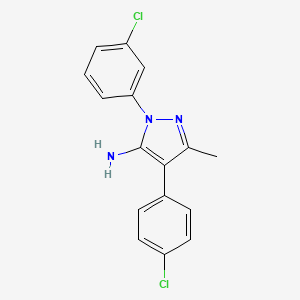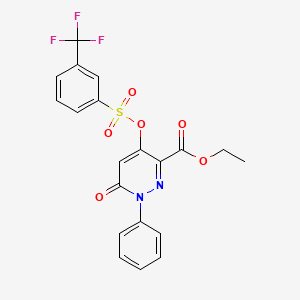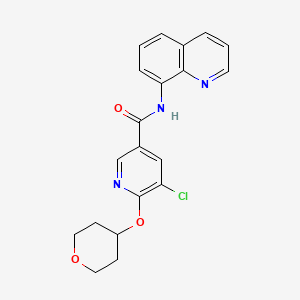
1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are often used in the synthesis of various pharmaceuticals due to their wide range of biological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . The specific synthesis route for this compound would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would include two phenyl rings (one with a 3-chloro substituent and the other with a 4-chloro substituent), a pyrazole ring, and a methyl group attached to the pyrazole ring .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including substitutions, additions, and oxidations . The specific reactions that this compound can undergo would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure and the properties of similar compounds .科学的研究の応用
Antimicrobial and Anticancer Applications
Antimicrobial and Anticancer Agents : Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, including derivatives of 1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, have demonstrated significant antimicrobial and anticancer activities. Notably, some synthesized compounds showed higher anticancer activity than the reference drug doxorubicin, alongside good to excellent antimicrobial activity (Hafez et al., 2016).
Lung Cancer Cell Growth Inhibition : Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, synthesized from ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate, exhibited dosage- and time-dependent inhibition of A549 lung cancer cell growth. Compounds with 4-chlorophenyl group at the pyrazole moiety showed particularly strong inhibitory effects, suggesting their potential as therapeutic agents (Zhang et al., 2008).
Structural and Chemical Characterization
Molecular Docking Studies : A study on 1,3-oxazole clubbed pyridyl-pyrazolines, which includes derivatives of 1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, revealed promising results in anticancer and antimicrobial applications. The molecular docking studies provided insights into potential utilization of these compounds to overcome microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Crystal Structure Analysis : Research involving the synthesis of compounds like 1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine emphasized the importance of crystal structure analysis for identifying regioisomers and understanding molecular conformations. This knowledge is crucial in developing new pharmacological agents (Kumarasinghe et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3/c1-10-15(11-5-7-12(17)8-6-11)16(19)21(20-10)14-4-2-3-13(18)9-14/h2-9H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQOEPNWYHNJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2807050.png)


![3-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2807054.png)
![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methoxyethanone](/img/structure/B2807055.png)
![7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807056.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(methylthio)benzamide](/img/structure/B2807058.png)


![2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2807065.png)

![(3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2807069.png)
![5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2807072.png)